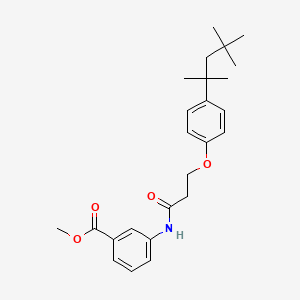

Methyl 3-(3-(4-(2,4,4-trimethylpentan-2-YL)phenoxy)propanamido)benzoate

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propanamido)benzoate typically involves multiple steps:

Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2,4,4-trimethylpentan-2-yl phenol with an appropriate halogenated propanoic acid derivative under basic conditions to form the phenoxy intermediate.

Amidation Reaction: The phenoxy intermediate is then reacted with 3-aminobenzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to form the amide bond.

Esterification: Finally, the carboxylic acid group of the resulting compound is esterified using methanol and a catalyst like sulfuric acid to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and amido groups, leading to the formation of quinones and imides, respectively.

Reduction: Reduction reactions can target the ester and amide functionalities, converting them to alcohols and amines.

Substitution: The aromatic ring in the compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents such as nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation are employed.

Major Products

Oxidation: Quinones and imides.

Reduction: Alcohols and amines.

Substitution: Nitro, sulfonyl, and halogenated derivatives.

Aplicaciones Científicas De Investigación

Methyl 3-(3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propanamido)benzoate has several scientific research applications:

Metabolic Studies: The compound is used to study the role of MDH enzymes in cellular metabolism and their impact on various metabolic pathways.

Drug Development: Its unique inhibitory properties make it a candidate for developing new therapeutic agents targeting metabolic disorders and cancer.

Mecanismo De Acción

The compound exerts its effects by competitively inhibiting MDH1 and MDH2, key enzymes in the citric acid cycle. By inhibiting these enzymes, it disrupts the production of NADH, a crucial molecule for ATP generation in mitochondria. This inhibition leads to reduced mitochondrial respiration and energy production, ultimately causing cancer cell death due to metabolic stress .

Comparación Con Compuestos Similares

Similar Compounds

Methyl 3-(3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propanamido)benzoate (16c): Known for its dual inhibition of MDH1 and MDH2.

LW6: Another compound containing an aryloxyacetylamino benzoic acid moiety, primarily inhibiting HIF-1.

MDH2 Inhibitors: Compounds specifically targeting MDH2 without affecting MDH1.

Uniqueness

This compound is unique due to its dual inhibition of both MDH1 and MDH2, providing a more comprehensive approach to targeting cancer metabolism compared to compounds that inhibit only one of these enzymes .

Actividad Biológica

Methyl 3-(3-(4-(2,4,4-trimethylpentan-2-YL)phenoxy)propanamido)benzoate (commonly referred to as compound 16c) has emerged as a significant compound in cancer research due to its dual inhibitory effects on malate dehydrogenase 1 (MDH1) and malate dehydrogenase 2 (MDH2). This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

Compound 16c is characterized by the following chemical formula:

It features a complex structure that includes a phenoxy group and an amide linkage, which are critical for its biological activity. The presence of the bulky 2,4,4-trimethylpentan-2-yl group enhances its binding affinity to the target enzymes.

Inhibition of Malate Dehydrogenases

Research indicates that compound 16c acts as a competitive inhibitor for both MDH1 and MDH2. The inhibition mechanism involves blocking the active site of these enzymes, which play crucial roles in cellular metabolism, particularly in cancer cells where altered metabolic pathways are common.

- Kinetic Studies : In vitro assays demonstrated that compound 16c has an IC50 of approximately for MDH1 and for MDH2, indicating potent inhibitory activity (Table 1).

Impact on Cancer Metabolism

The dual inhibition of MDH1 and MDH2 by compound 16c disrupts the metabolic flexibility of cancer cells, leading to reduced mitochondrial respiration and hypoxia-induced accumulation of HIF-1α—a transcription factor associated with tumor growth and survival.

In Vivo Efficacy

In xenograft models using HCT116 colorectal cancer cells, compound 16c displayed significant antitumor efficacy. The results indicated a marked reduction in tumor growth compared to control groups, supporting the hypothesis that targeting both MDH enzymes can effectively hinder cancer progression (Table 2).

Structure-Activity Relationship (SAR)

The SAR studies conducted on derivatives of compound 16c revealed critical insights into how modifications influence biological activity:

- Alkyl Chain Variations : Replacing the bulky trimethylpentan-2-yl group with smaller alkyl chains resulted in decreased inhibitory activity.

- Functional Group Modifications : Substituting electron-withdrawing groups at specific positions on the phenyl ring significantly affected the potency against both MDH enzymes.

The findings highlighted that maintaining a balance between steric hindrance and electronic effects is crucial for optimal enzyme inhibition.

Propiedades

IUPAC Name |

methyl 3-[3-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]propanoylamino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33NO4/c1-24(2,3)17-25(4,5)19-10-12-21(13-11-19)30-15-14-22(27)26-20-9-7-8-18(16-20)23(28)29-6/h7-13,16H,14-15,17H2,1-6H3,(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLLJXWXMLLAKKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCC(=O)NC2=CC=CC(=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.